molecular formula C22H20ClN5O3S B2581648 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 896309-40-3

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2581648
CAS No.: 896309-40-3
M. Wt: 469.94
InChI Key: KDURRTCLVZLYFE-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by a unique molecular structure. Its distinct combination of functional groups, including the triazole, pyrrole, and chlorophenyl motifs, suggests potential biological activity and industrial applicability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of this compound typically involves multi-step organic reactions. One common route includes the formation of the 1,2,4-triazole ring via the cyclization of hydrazine derivatives followed by the attachment of the pyrrole and chlorophenyl groups. The final step often involves the thiol substitution to introduce the sulfanyl group and subsequent acylation to incorporate the 2,5-dimethoxyphenylacetamide moiety.

Industrial Production Methods:: While specific industrial methods for large-scale production are proprietary, they generally involve optimizations for yield and purity, using continuous flow reactors and automated synthesis techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes:: The compound can undergo various reactions, including:

  • Oxidation: : Introduction of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide.

  • Reduction: : Addition of hydrogen or removal of oxygen, with common reagents being sodium borohydride.

  • Substitution: : Replacement of a functional group with another, using nucleophilic or electrophilic reagents.

  • Cyclization: : Formation of cyclic structures, promoted by catalysts or specific reaction conditions.

Common Reagents and Conditions:: Typical reagents include halogenating agents (e.g., chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often require controlled temperatures and pH to ensure desired selectivity and yield.

Major Products Formed:: Major products from these reactions include various substituted derivatives, where modifications at the triazole, pyrrole, or acetamide positions result in compounds with potentially enhanced or differentiated bioactivity or material properties.

Scientific Research Applications

Chemistry:: In chemical research, it serves as a model compound for studying structure-activity relationships (SAR) and the effects of substituent groups on molecular behavior.

Biology:: Biologically, it is evaluated for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of pharmacophore groups within its structure.

Medicine:: In medical research, its derivatives are screened for therapeutic properties, such as enzyme inhibition, receptor binding, and metabolic stability.

Industry:: Industrially, the compound may be explored for its material properties, such as in the development of advanced polymers or as a component in specialty coatings.

Comparison with Similar Compounds

Similar compounds include:

  • 2-{[5-(4-bromophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

  • 2-{[5-(4-fluorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

  • 2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

These compounds share the triazole, pyrrole, and acetamide functionalities but vary by substituents on the phenyl ring. The specific chlorophenyl group in our compound imparts unique reactivity and biological activity, distinguishing it from its analogs.

And there you have it—a comprehensive dive into the realm of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide! Fascinating stuff, right?

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-30-17-9-10-19(31-2)18(13-17)24-20(29)14-32-22-26-25-21(15-5-7-16(23)8-6-15)28(22)27-11-3-4-12-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDURRTCLVZLYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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